Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
Brand Name: Vulcanchem
CAS No.: 143211-10-3
VCID: VC21291929
InChI: InChI=1S/C17H16O4/c1-12-7-3-6-10-15(12)21-11-13-8-4-5-9-14(13)16(18)17(19)20-2/h3-10H,11H2,1-2H3
SMILES: CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C(=O)OC
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate

CAS No.: 143211-10-3

Cat. No.: VC21291929

Molecular Formula: C17H16O4

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate - 143211-10-3

Specification

CAS No. 143211-10-3
Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
IUPAC Name methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate
Standard InChI InChI=1S/C17H16O4/c1-12-7-3-6-10-15(12)21-11-13-8-4-5-9-14(13)16(18)17(19)20-2/h3-10H,11H2,1-2H3
Standard InChI Key DVQZMPYYTUUGAK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C(=O)OC
Canonical SMILES CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C(=O)OC

Introduction

Chemical Identity and Nomenclature

Primary Identification

Structural Characteristics

Molecular Structure

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate possesses a complex molecular structure characterized by several distinct functional groups arranged in a specific spatial configuration. The core of the molecule consists of a phenyl ring substituted at the 2-position with an oxoacetate group (-C(=O)C(=O)OCH3) and at another position with an o-tolyloxymethyl group . This arrangement creates a molecularly diverse compound with multiple potential reactive sites. The o-tolyloxy component includes a methyl-substituted phenyl ring (o-tolyl) connected through an oxygen atom to a methylene bridge, which links to the second phenyl ring. This creates an ether linkage (C-O-C) that serves as a flexible connection between the two aromatic systems. The oxoacetate moiety contains a sequence of two carbonyl groups followed by a methoxy group, forming a functional group that is characteristic of α-keto esters . This structural complexity contributes to the compound's chemical behavior and potential applications in organic synthesis.

Functional Group Analysis

Physical Properties

Thermodynamic Properties

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate exhibits distinctive thermodynamic properties that are crucial for understanding its behavior under various conditions. The compound has a well-defined melting point range of 53-55°C, indicating its crystalline nature at room temperature . This relatively low melting point suggests moderate intermolecular forces in the solid state, likely dominated by van der Waals interactions and potentially some hydrogen bonding involving the carbonyl oxygen atoms. The boiling point of the compound is notably high at 425.436°C at standard pressure (760 mmHg), which is consistent with its molecular weight and the presence of strong intermolecular forces . This high boiling point indicates that the compound has relatively low volatility under normal conditions, which has implications for its handling and storage. The flash point of 188.131°C further confirms its low volatility and indicates that it presents a relatively low fire hazard under normal laboratory conditions . These thermodynamic parameters are essential for designing appropriate processing conditions when the compound is used in synthetic applications.

Chemical Properties and Reactivity

Key Reaction Pathways

The structure of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate suggests several potential reaction pathways that could be exploited in organic synthesis. The α-keto ester functionality is particularly reactive and can undergo various transformations. Nucleophilic addition reactions at the more electrophilic ketone carbonyl can occur with various nucleophiles such as amines, hydrazines, and hydroxylamine, potentially leading to imine, hydrazone, or oxime derivatives. The ester group can undergo typical reactions such as hydrolysis to form the corresponding carboxylic acid, transesterification to form different esters, and reduction to form alcohols. The ether linkage between the two aromatic rings may be susceptible to cleavage under strong acidic conditions, although this would typically require harsh reaction conditions. The methyl group on the o-tolyl ring could potentially serve as a site for functionalization through radical halogenation or oxidation reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, although the regioselectivity would be influenced by the existing substituents. These diverse reaction possibilities make the compound a versatile building block in the synthesis of more complex structures with potential applications in medicinal chemistry and materials science.

Spectroscopic Characteristics

The spectroscopic properties of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate provide valuable tools for its identification and structural characterization. In infrared (IR) spectroscopy, the compound would exhibit characteristic absorption bands for the carbonyl groups, with the ketone carbonyl typically appearing around 1680-1700 cm⁻¹ and the ester carbonyl around 1730-1750 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C-O stretching vibrations of the ester and ether groups would appear in the 1200-1300 cm⁻¹ region. In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the methyl group attached to the aromatic ring would typically give a singlet around 2.2-2.5 ppm, while the methoxy group of the ester would appear as a singlet around 3.8-4.0 ppm. The methylene bridge connecting the two aromatic systems would likely show as a singlet around 5.0-5.2 ppm. The aromatic protons would produce a complex pattern in the 6.5-8.0 ppm region, with the exact pattern dependent on the substitution pattern and coupling constants. Carbon-13 NMR (¹³C NMR) would show signals for the carbonyl carbons around 160-190 ppm, aromatic carbons in the 120-140 ppm range, and the methyl and methoxy carbons around 20-60 ppm. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the functional groups present.

Applications and Significance

Research Applications

Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate has significant applications in research contexts, particularly in the field of organic synthesis. The compound is primarily noted for its use as a synthetic intermediate in various chemical transformations, taking advantage of its reactive functional groups to build more complex molecular structures. The α-keto ester moiety serves as a versatile functional group that can be transformed into various derivatives through selective reactions, making it valuable in the development of novel synthetic methodologies. The compound's structural features make it potentially useful in studies related to molecular recognition and supramolecular chemistry, as the aromatic rings can participate in π-stacking interactions, while the carbonyl groups can act as hydrogen bond acceptors. Researchers may utilize this compound to explore structure-activity relationships in the development of bioactive compounds, taking advantage of the rigid aromatic scaffolds connected by a flexible ether linkage. Additionally, the compound could serve as a model system for studying reaction mechanisms involving α-keto esters, contributing to the fundamental understanding of organic reaction pathways.

Future Research Directions

Synthesis and Preparation Methods

Laboratory Scale Preparation

Laboratory scale preparation of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate would require careful attention to reaction conditions and purification techniques to ensure high purity of the final product. A typical laboratory procedure might involve the use of standard organic chemistry equipment such as round-bottom flasks, condensers, heating mantles, and magnetic stirrers. The reaction solvents would likely include dichloromethane, methanol, or tetrahydrofuran, which are common in organic synthesis and suitable for the types of reactions involved. Purification would typically involve techniques such as column chromatography using silica gel as the stationary phase and appropriate solvent mixtures as the mobile phase. Recrystallization could be employed as a final purification step, potentially using solvent systems such as ethanol/water or hexane/ethyl acetate, to obtain the compound with the reported melting point of 53-55°C . Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry would be essential for monitoring reaction progress and confirming the purity and structure of the final product. The laboratory synthesis would need to address safety considerations related to the handling of potentially hazardous reagents and solvents.

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